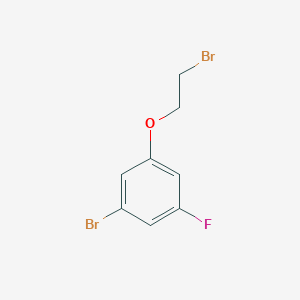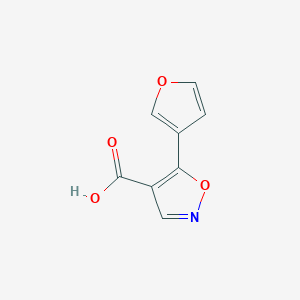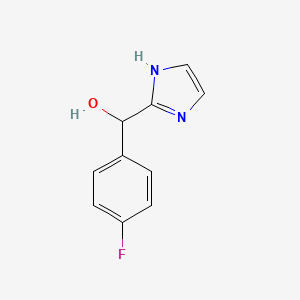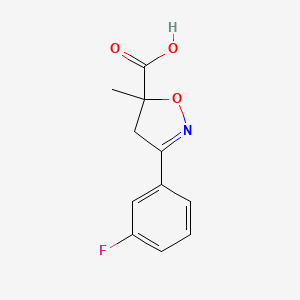![molecular formula C6H4FN3 B1447617 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427357-61-6](/img/structure/B1447617.png)
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Vue d'ensemble
Description
The compound “6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are non-naturally occurring small molecules that have aroused the interest of researchers due to their significant biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .Chemical Reactions Analysis
The reagents described for the reactions of triazolopyridines are bromine, aqueous sulphuric acid, glacial acetic acid, and selenium dioxide . The products from the triazolopyridines are dibromomethyl, hydroxymethyl, acetoxymethyl, and acyl derivatives of pyridine .Applications De Recherche Scientifique
Herbicidal Activity
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine derivatives have demonstrated significant herbicidal activity against a broad spectrum of vegetation. This was observed in compounds such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide and related compounds, indicating their potential use in agricultural settings (Moran, 2003).
Anticancer and Antimicrobial Activities
Several derivatives of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine have been found to possess potent anticancer activities. For instance, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide shows remarkable anticancer effects and reduced toxicity when orally administered (Wang et al., 2015). Furthermore, 6-fluoroaryl substituted [1,2,4]triazolo[1,5- a ]pyrimidines exhibit antimicrobial activity against Mycobacterium tuberculosis and gram-negative bacteria (Verbitskiy et al., 2016).
Tubulin Polymerization Inhibition
Some [1,2,4]triazolo[1,5-a]pyridine derivatives have been shown to inhibit tubulin polymerization, a unique mechanism that could be leveraged in cancer therapies. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a novel approach to overcoming resistance in cancer treatment (Zhang et al., 2007).
Pharmacological Applications
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, closely related to 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine, is known for a wide range of pharmacological activities including anticancer, antimicrobial, anti-tubercular, and other activities. This highlights the potential of such compounds in various medicinal applications (Merugu et al., 2022).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives, revealing their potential as antioxidant agents. This includes studies on the effects of these compounds on lipid peroxidation and other oxidative stress-related processes (Smolsky et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRMDXQHVKMVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)
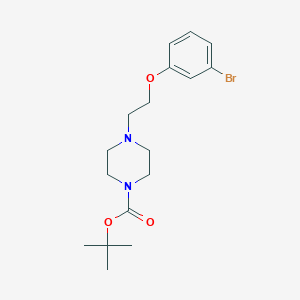
![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)
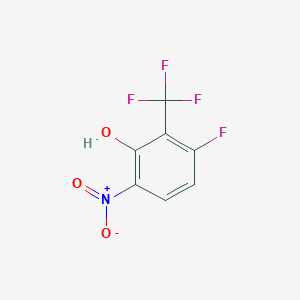
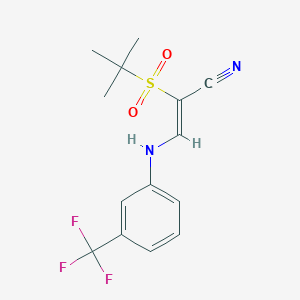
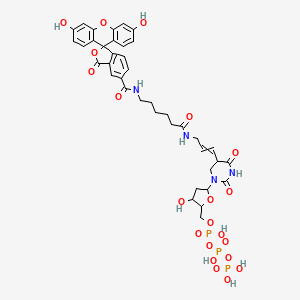
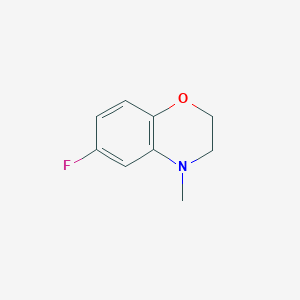
amine](/img/structure/B1447542.png)
![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)
![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)
